An In-depth Technical Guide to Benzoyl-DL-leucine: Chemical Properties and Structure
An In-depth Technical Guide to Benzoyl-DL-leucine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of Benzoyl-DL-leucine. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual representations to support advanced applications in medicinal chemistry, biochemistry, and pharmaceutical sciences.
Core Chemical Properties
Benzoyl-DL-leucine is a derivative of the amino acid leucine (B10760876), characterized by the presence of a benzoyl group attached to the amino group. This modification significantly influences its chemical properties and biological activity.
Quantitative Data Summary
The following table summarizes the key quantitative chemical properties of Benzoyl-DL-leucine.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇NO₃ | [1][2][3] |
| Molecular Weight | 235.28 g/mol | [1][2][4][5] |
| CAS Number | 17966-67-5 | [1][2][4][6] |
| Melting Point | 140-144 °C | [7] |
| Appearance | White to off-white solid | [7] |
| Purity | >99.0% (T)(HPLC) | [3] |
| Storage Temperature | 0-8°C | [7] |
Chemical Structure
Benzoyl-DL-leucine, systematically named (RS)-2-benzamido-4-methylpentanoic acid, is a racemic mixture of two enantiomers: N-benzoyl-L-leucine and N-benzoyl-D-leucine. The core structure consists of a leucine molecule where the amino group is acylated with a benzoyl group.
Synonyms:
The structural formula is as follows:
Experimental Protocols
Detailed methodologies for the synthesis and analysis of Benzoyl-DL-leucine are crucial for its application in research and development.
Synthesis of N-Benzoyl-DL-leucine
A common method for the preparation of N-acyl-DL-leucine derivatives involves a two-step process starting from L-leucine.[9]
Step 1: Racemization of L-leucine to DL-leucine [9]
-
Suspend L-leucine (100 kg) in acetic acid (1000 L) in a suitable reactor.
-
Add formaldehyde (B43269) (5 kg).
-
Heat the reaction mixture to 100°C for 3 hours.
-
Concentrate the mixture under reduced pressure.
-
Induce crystallization by cooling.
-
Isolate the DL-leucine crystals by centrifugation and washing.
-
Dry the product to yield DL-leucine (approx. 92 kg).
Step 2: Benzoylation of DL-leucine [9]
-
In a reactor, add water (200 L) and DL-leucine (50 kg).
-
Maintain the pH of the mixture between 7.5 and 10 by adding aqueous sodium carbonate.
-
While maintaining the temperature at 15-20°C, add benzoyl chloride (60 kg) dropwise.
-
After the reaction is complete, adjust the pH to 2.0-2.5 with hydrochloric acid.
-
Isolate the resulting N-benzoyl-DL-leucine by centrifugation and washing.
-
Dry the final product (approx. 80 kg).
General Procedure for N-Acyl Amino Acid Synthesis
An alternative green synthetic approach utilizes PEG-400 as a recyclable catalyst and solvent.[10]
-
Dissolve the amino acid (0.01 mol) in a minimum amount of saturated sodium bicarbonate solution (5 ml) in a conical flask.
-
Add 50 ml of PEG-400 to the reaction mixture.
-
Slowly add substituted benzoyl chloride portion-wise to the mixture.
-
This method avoids the need for protection and deprotection of the carboxylic group and can yield N-acyl derivatives of amino acids in high yields (around 80%).[10]
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group, the methine proton at the chiral center of the leucine moiety, and the protons of the isobutyl side chain.[11]
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the benzoyl and carboxylic acid groups, the aromatic carbons, and the carbons of the leucine residue.[11]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the aromatic C-H and C=C stretches.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of Benzoyl-DL-leucine (235.28 g/mol ), along with fragmentation patterns characteristic of the loss of the carboxyl group, the benzoyl group, and cleavage of the leucine side chain.
Applications and Biological Relevance
Benzoyl-DL-leucine serves as a versatile compound in various scientific and industrial fields.[7]
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals.[7]
-
Protein Engineering: Used in peptide synthesis to modify peptide structures, enhancing stability and bioactivity.[7]
-
Biochemical Research: Employed to investigate enzyme interactions and metabolic pathways.[7]
-
Cosmetic Formulations: Utilized for its potential skin-conditioning properties in anti-aging and moisturizing products.[7]
Amino acid derivatives like Benzoyl-DL-leucine are recognized for their potential as ergogenic supplements, influencing the secretion of anabolic hormones and providing fuel during exercise.[1][4]
Visualizations
Synthesis Workflow of N-Benzoyl-DL-leucine
Caption: Synthesis workflow for N-Benzoyl-DL-leucine.
Application Areas of Benzoyl-DL-leucine
Caption: Key application areas of Benzoyl-DL-leucine.
Safety and Handling
Benzoyl-DL-leucine should be handled with care in a laboratory setting. It is advisable to avoid contact with skin, eyes, and clothing.[8] Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves and eye/face protection.[8][12] Store in a cool, dry, well-ventilated area in a tightly closed container.[8][13] For detailed safety information, refer to the product's Safety Data Sheet (SDS).
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Benzoyl-DL-leucine - Starshinechemical [starshinechemical.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Benzoyl-L-leucine | C13H17NO3 | CID 853887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. chemimpex.com [chemimpex.com]
- 8. afgsci.com [afgsci.com]
- 9. CN102617384A - Preparation method and application of N-acyl-DL-leucine - Google Patents [patents.google.com]
- 10. ijirset.com [ijirset.com]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. BENZOYL-L-LEUCINE - Safety Data Sheet [chemicalbook.com]
